molecular formula C22H20N2O3 B4421257 N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide

N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B4421257
M. Wt: 360.4 g/mol
InChI Key: XTJQMLGHFQOCRZ-UHFFFAOYSA-N
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Description

This compound belongs to the propanamide class, characterized by a central propanamide backbone linked to a 4-methoxyphenyl group and an isonicotinoyl-substituted phenyl ring. Such derivatives are often studied for their biological activities, including antimicrobial, anticancer, or enzyme-modulating properties, depending on substituent variations.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-(pyridine-4-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-27-20-9-2-16(3-10-20)4-11-21(25)24-19-7-5-17(6-8-19)22(26)18-12-14-23-15-13-18/h2-3,5-10,12-15H,4,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJQMLGHFQOCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Isonicotinoyl Intermediate: The starting material, 4-aminobenzoic acid, undergoes acylation with isonicotinoyl chloride in the presence of a base such as pyridine to form 4-isonicotinoylbenzoic acid.

    Coupling with 3-(4-methoxyphenyl)propanamide: The 4-isonicotinoylbenzoic acid is then coupled with 3-(4-methoxyphenyl)propanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following propanamide derivatives share structural or functional similarities with N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide, differing primarily in substituents. Key comparisons are summarized in Table 1.

N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)Propanamide (Compound 18)

  • Structure: Differs in the aryl substituent (4-fluorophenyl vs. isonicotinoylphenyl).
  • Synthesis: Prepared via coupling of 3-(4-methoxyphenyl)propanoic acid with 4-fluoroaniline, yielding white crystals (39% purity) .
  • Biological Activity: While specific data for this compound are lacking, fluorophenyl groups are known to enhance metabolic stability and target binding in drug design.

R-IMPP [(R)-N-(Isoquinolin-1-yl)-3-(4-Methoxyphenyl)-N-(Piperidin-3-yl)Propanamide]

  • Structure: Contains a piperidinyl and isoquinolinyl group instead of isonicotinoylphenyl.
  • Biological Activity: Inhibits PCSK9 secretion by binding to ribosomal subunits and PCSK9 mRNA, increasing LDL receptor activity.

N-(5-Chloropyridin-2-yl)-2-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-3-yloxy)Acetamide (VIi)

  • Structure : Features a chromen-4-one core and chloropyridinyl group.
  • Properties: Melting point 160–162°C, 60% yield.

N-(4-Methoxyphenyl)-3-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-3-yloxy)Propanamide (VIk)

  • Structure: Contains dual 4-methoxyphenyl groups and a chromenone moiety.
  • Properties: Higher melting point (240–242°C) and molecular weight (445 g/mol) compared to simpler propanamides. Antioxidant activity is hypothesized due to the chromenone scaffold .

3-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)-N-(4-Methoxyphenyl)Propanamide

  • Structure : Includes a phthalimide group (isoindole-1,3-dione) linked to the propanamide chain.
  • Potential Use: Phthalimide derivatives are common in polymer synthesis and anticancer drug development .

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name Substituents Key Properties/Activities Reference
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)propanamide 4-Fluorophenyl Crystallizes at 39% yield
R-IMPP Isoquinolinyl, piperidinyl PCSK9 inhibition, LDLR upregulation
VIi Chloropyridinyl, chromenone Antioxidant activity, m.p. 160–162°C
VIk Dual 4-methoxyphenyl, chromenone High m.p. (240°C), molecular weight 445
3-(1,3-Dioxoisoindol-2-yl) derivative Phthalimide Polymer precursor, anticancer potential

Key Structural and Functional Insights

  • Substituent Impact: Electron-Withdrawing Groups (e.g., fluoro in Compound 18): Improve metabolic stability and binding affinity . Heterocyclic Moieties (e.g., isoquinolinyl in R-IMPP): Enable interactions with nucleic acids or enzymes via π-stacking or hydrogen bonding . Chromenone Scaffolds (VIi, VIk): Contribute to antioxidant activity through radical scavenging .
  • Biological Activity Trends: Propanamides with extended aromatic systems (e.g., chromenones) show enhanced thermal stability and bioactivity. Ribosomal targeting (as in R-IMPP) is a novel mechanism for modulating protein synthesis .

Biological Activity

N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, including its effects on various biological systems, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex molecular structure that can be described as follows:

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 298.35 g/mol
  • Key Functional Groups : Amide, aromatic rings, methoxy group

The presence of the isonicotinoyl group suggests potential interactions with biological targets such as enzymes and receptors involved in various diseases.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds structurally related to this compound. For instance, a derivative known as N-(4-methoxyphenyl)pentanamide demonstrated significant activity against the nematode Toxocara canis, showing a concentration-dependent effect on parasite viability while exhibiting lower cytotoxicity towards human cells compared to albendazole, a commonly used anthelmintic . This suggests that similar derivatives may possess selective antiparasitic effects with reduced toxicity.

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that this compound could have a favorable selectivity index (SI). The SI is critical for evaluating the therapeutic window of compounds, indicating their potential safety for human use. Compounds with an SI greater than 10 are generally considered promising candidates for further development .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies are essential for understanding how a compound behaves in biological systems. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are evaluated to predict the compound's efficacy and safety profile. The predicted ability of this compound to permeate the blood-brain barrier (BBB) enhances its potential for treating central nervous system disorders .

Summary of Biological Activities

Biological ActivityFindings
AntiparasiticSignificant activity against T. canis
CytotoxicityLower toxicity compared to albendazole
Selectivity Index (SI)Potentially high SI (>10)
Blood-Brain Barrier PermeabilityPredicted ability to cross BBB

Case Study 1: Antiparasitic Efficacy

A study focused on the structural simplification of albendazole led to the discovery of N-(4-methoxyphenyl)pentanamide, which showed notable antiparasitic effects against Toxocara canis. This research emphasizes the importance of structural modifications in enhancing drug efficacy while minimizing toxicity .

Case Study 2: Cytotoxicity Assessment

Research involving human cell lines demonstrated that this compound exhibited significantly reduced cytotoxicity compared to traditional anthelmintics. The study quantified cell viability reductions at various concentrations, reinforcing the compound's potential as a safer alternative in parasitic infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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